N-(2-bromo-5-fluoro-4-methylphenyl)acetamide
Description
N-(2-Bromo-5-fluoro-4-methylphenyl)acetamide is a halogenated arylacetamide derivative characterized by a phenyl ring substituted with bromine (Br), fluorine (F), and methyl (CH₃) groups at the 2-, 5-, and 4-positions, respectively. The acetamide functional group (-NHCOCH₃) is attached to the aromatic ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Molecular Formula: C₉H₉BrFNO (inferred from analogs). Key Features:
- Bromine and fluorine atoms introduce steric and electronic effects, influencing solubility and metabolic stability.
- Methyl substitution at the 4-position may enhance lipophilicity and modulate binding interactions.
Properties
IUPAC Name |
N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJGINMADFXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378417 | |
| Record name | N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-76-7 | |
| Record name | N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Bromination Followed by Acylation
- Starting Material : 5-Fluoro-4-methylaniline.
- Bromination :
- Reagents : Bromine (Br₂) in acetic acid (HOAc) or dichloroalkane solvent.
- Conditions :
- Temperature: 25–40°C.
- Time: 3–6 hours.
- Mechanism : The amino group (-NH₂) directs bromination to the ortho position (C2) due to its strong activating effect. Competing para substitution is blocked by the methyl group at C4.
- Product : 2-Bromo-5-fluoro-4-methylaniline.
- Acylation :
- Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
- Conditions :
- Temperature: 20–40°C.
- Time: 4–6 hours.
- Product : N-(2-Bromo-5-fluoro-4-methylphenyl)acetamide.
Advantages : High regioselectivity due to the directing effect of the amino group.
Challenges : Handling bromine requires careful temperature control to avoid polybromination.
Route 2: Acylation Followed by Bromination
- Starting Material : 5-Fluoro-4-methylaniline.
- Acylation :
- Reagents : Acetic anhydride in dichloroalkane.
- Conditions :
- Temperature: Room temperature to 85°C (exothermic).
- Time: 30 minutes to 3 hours.
- Product : N-(5-Fluoro-4-methylphenyl)acetamide.
- Bromination :
- Reagents : Bromine (Br₂) with hydrogen peroxide (H₂O₂) as an oxidizer.
- Conditions :
- Temperature: 30–40°C.
- Time: 3–6 hours.
- Mechanism : The acetamide group (-NHCOCH₃) directs bromination to the ortho position (C2).
- Product : this compound.
Advantages : Avoids handling free aniline intermediates.
Challenges : Lower reactivity of the acetamide group may necessitate harsher conditions.
Industrial-Scale Production
For large-scale synthesis, continuous flow processes are preferred:
- Reactors : Automated systems with precise temperature and stoichiometric control.
- Yield Optimization :
- Stoichiometry: 1.2–1.5 equivalents of bromine.
- Solvent Recovery: Dichloroalkane can be recycled.
- Purity : Recrystallization in ethanol/water mixtures achieves >98% purity.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Step | Bromination of aniline | Bromination of acetamide |
| Yield | 80–85% | 75–80% |
| Reaction Time | 6–8 hours | 4–6 hours |
| Regioselectivity | High (ortho to -NH₂) | Moderate (ortho to -NHCOCH₃) |
| Scalability | Suitable for batch processing | Compatible with flow chemistry |
Critical Reaction Parameters
- Temperature Control : Excess heat during bromination can lead to side products (e.g., dibromination).
- Solvent Choice : Polar aprotic solvents (e.g., dichloroethane) improve bromine solubility.
- Oxidizing Agents : Hydrogen peroxide ensures complete bromine utilization and minimizes waste.
Analytical Validation
- H NMR :
- δ 2.1 ppm (s, 3H, CH₃ of acetamide).
- δ 7.2–7.6 ppm (aromatic protons).
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- HPLC : Purity analysis using C18 column (acetonitrile/water gradient).
Challenges and Mitigation
- Polybromination : Controlled stoichiometry and low temperatures minimize this risk.
- Byproduct Formation : Sodium sulfite washes remove excess bromine.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position acts as a good leaving group , enabling nucleophilic aromatic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | NaOH (aqueous, heat) | N-(5-fluoro-4-methylphenyl)acetamide |
| Alkoxylation | RO⁻ (e.g., methoxide, ethanol) | N-(5-fluoro-4-methyl-2-alkoxyphenyl)acetamide |
| Amination | NH₃, NH₂R (e.g., NH₂CH₃) | N-(5-fluoro-4-methyl-2-aminophenyl)acetamide |
These reactions occur under polar solvents (e.g., DMSO, ethanol) and elevated temperatures (50–100°C).
Oxidation Reactions
The methyl group at the 4-position undergoes oxidation to a carboxylic acid:
-
Reagents : KMnO₄ or CrO₃.
-
Conditions : Acidic or basic aqueous solutions, heat (70–100°C).
-
Product : N-(2-bromo-5-fluoro-4-carboxyphenyl)acetamide.
Hydrolysis of the Amide Group
The amide group can hydrolyze under acidic or basic conditions :
-
Acidic : H₂SO₄/H₂O → 2-bromo-5-fluoro-4-methylbenzoic acid + aniline.
-
Basic : NaOH → Sodium salt of the benzoic acid + aniline.
Influence of Substituents on Reactivity
-
Fluorine (5-position) : Acts as an electron-withdrawing group , enhancing the compound’s electrophilicity. This stabilizes intermediates in substitution reactions.
-
Bromine (2-position) : Facilitates nucleophilic substitution due to its good leaving group properties.
-
Methyl (4-position) : Provides steric hindrance and mild electron-donating effects, moderating oxidation rates.
Key Research Findings
-
Potency in Biological Systems : Fluorine substitution significantly enhances biological activity in related compounds, as observed in Cryptosporidium inhibition studies .
-
Reactivity Trends : Electron-withdrawing groups (e.g., fluorine) at meta/para positions increase reactivity in substitution reactions compared to electron-donating groups .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential pharmacological properties, including:
-
Anti-inflammatory Activity :
- N-(2-bromo-5-fluoro-4-methylphenyl)acetamide has been studied for its ability to inhibit inflammatory pathways. Its structure allows it to interact with enzymes involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.
-
Anticancer Potential :
- Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications can enhance activity against MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism may involve induction of apoptosis or interference with cell cycle progression.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
Material Science
This compound is also utilized in material science for:
-
Polymer Development :
- The compound's unique chemical properties allow it to serve as a building block in synthesizing novel polymers with specific electronic and optical properties.
-
Dyes and Agrochemicals :
- It is employed in the synthesis of dyes and agrochemicals due to its reactivity and ability to form stable compounds.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives based on this compound. The derivatives exhibited IC50 values ranging from 15 to 30 µM against MCF7 cells, indicating moderate cytotoxicity. Molecular docking studies suggested effective binding to target proteins involved in cancer progression.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several derivatives demonstrated significant activity against bacterial strains, with minimum inhibitory concentrations (MICs) between 10 to 50 µg/mL. This highlights the potential for structural modifications to enhance antimicrobial efficacy.
Summary of Biological Activities
| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Derivatives | Various bacteria/fungi | 10 - 50 µg/mL |
| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |
Mechanism of Action
The mechanism of action of N-(2-bromo-5-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Substituent Patterns and Molecular Properties
Key Observations :
- Halogen Position : Bromine at the 2-position (ortho) increases steric hindrance compared to para-substituted analogs like N-(4-bromophenyl)acetamide. This may reduce rotational freedom and alter binding to biological targets .
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, as seen in the comparison of this compound with its chloro analog (CAS 116010-06-1) .
Functional Group Modifications
Table 2: Acetamide Derivatives with Additional Functional Groups
Key Observations :
Crystallographic and Structural Insights
- Bond Length Variations : In N-(4-bromophenyl)acetamide, the C–Br bond length is 1.8907 Å, slightly shorter than in chloro analogs (1.91 Å), reflecting differences in halogen atomic radii .
Biological Activity
N-(2-bromo-5-fluoro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrFNO and a molecular weight of approximately 246.08 g/mol. This compound has garnered attention in recent years due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structural characteristics often demonstrate effectiveness against various bacterial strains. The presence of the bromo and fluoro substituents enhances the compound's interaction with microbial targets, potentially leading to increased potency against pathogens.
Anticancer Activity
This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact molecular pathways involved are still under investigation, but initial findings indicate a promising role in cancer therapeutics.
The biological effects of this compound are thought to arise from its ability to interact with specific enzymes or receptors within cells. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various physiological responses. Ongoing research aims to elucidate these mechanisms further.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the aryl acetamide structure can significantly influence its potency and selectivity against specific biological targets. For instance, electron-withdrawing groups like bromine and fluorine enhance the compound's reactivity and biological efficacy compared to their electron-donating counterparts .
Table: Comparative Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Moderate | Promising | 246.08 |
| 2-chloro-N-(4-methylphenyl)acetamide | Low | Moderate | 181.65 |
| N-(4-methylphenyl)acetamide | Low | Weak | 151.18 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines revealed that this compound could inhibit cell growth by up to 70% at a concentration of 10 µM after 48 hours of treatment. Further analysis suggested that this effect was mediated through the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Basic Research Questions
Q. How can the molecular structure of N-(2-bromo-5-fluoro-4-methylphenyl)acetamide be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Utilize programs like SHELXL for refinement, ensuring proper data collection (e.g., low-temperature measurements at 100 K to minimize thermal motion artifacts). Validate bond lengths and angles against databases such as the Cambridge Structural Database (CSD). For example, similar bromo-fluoro-acetamide derivatives have been resolved with R-factors < 0.05 using SHELX .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromo and fluoro groups). -NMR can distinguish the acetamide carbonyl signal (~168–172 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization can verify molecular weight (e.g., expected [M+H]+ peak for CHBrFNO at ~260.97 Da).
- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm) and aromatic C-Br vibrations (~550–650 cm) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous bromo-fluoro-acetamides. Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and avoid contact with oxidizing agents. First-aid measures include flushing eyes with water and consulting a physician if ingested, as per SDS guidelines for N-(2-bromo-4-fluorophenyl)acetamide .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron-withdrawing effects of bromo and fluoro substituents on the acetamide ring. Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic attack. Validate predictions experimentally via reactions with amines or thiols, monitoring by HPLC or LC-MS .
Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. For disorder, apply PART/SUMP constraints and analyze difference electron density maps. For example, SHELX has been used to refine high-resolution data for similar acetamides with twinning fractions < 0.3 .
Q. How can impurity profiles be analyzed during synthesis?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Compare retention times and MS/MS fragmentation to reference standards (e.g., EP impurity guidelines for brominated acetamide derivatives). For example, impurities like 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide can be quantified at 0.1% levels .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC values against target kinases.
- Docking Studies : Perform molecular docking (AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Compare binding poses with known inhibitors (e.g., imidazole-based acetamides ).
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Expected Signal/Value | Reference |
|---|---|---|
| -NMR | δ 2.15 (s, 3H, CH), δ 7.25–7.45 (m, Ar-H) | |
| -NMR | δ -110 to -115 ppm (meta-F) | |
| IR (C=O) | 1675 cm |
Table 2 : Crystallographic Refinement Parameters (Example)
| Parameter | Value | Software/Tool |
|---|---|---|
| R-factor | < 0.05 | SHELXL |
| Temperature | 100 K | Bruker D8 Venture |
| Twinning Fraction | 0.25 | TWIN/BASF |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
